molecular formula C10H10FNO B12607395 4-fluoro-5-methoxy-1-methyl-1H-indole

4-fluoro-5-methoxy-1-methyl-1H-indole

Cat. No.: B12607395
M. Wt: 179.19 g/mol
InChI Key: HGMVGAMWXOMPBE-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Natural Products

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of immense importance in the fields of medicinal chemistry and natural products. researchgate.netresearchgate.net Its structural similarity to the amino acid tryptophan allows it to interact with a vast array of biological targets, including enzymes and receptors, making it a highly versatile framework for drug design. ijpsjournal.comchula.ac.th

Indole derivatives are found in a multitude of natural products, exhibiting a wide spectrum of biological activities. nih.govmdpi.com For instance, the hormone melatonin (B1676174), which regulates sleep-wake cycles, and the neurotransmitter serotonin (B10506), which modulates mood and cognition, are both based on an indole core. nih.gov The plant hormone auxin (indole-3-acetic acid) is crucial for plant growth and development. everant.org In the realm of pharmaceuticals, the indole scaffold is a key component in numerous approved drugs targeting a wide range of diseases. mdpi.comnih.gov

The structural versatility of the indole ring allows for chemical modification at multiple positions, enabling the development of new therapeutic agents with improved efficacy and specificity. mdpi.com Researchers have successfully developed indole-based compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. chula.ac.thmdpi.comnrfhh.com This remarkable diversity underscores the continued importance of the indole scaffold as a foundational element in the quest for novel therapeutics. ijpsjournal.comijpsr.com

Table 1: Prominent Indole-Based Drugs and Their Therapeutic Applications

Drug Name Therapeutic Area Mechanism of Action (Simplified)
Indomethacin Anti-inflammatory Inhibits cyclooxygenase (COX) enzymes. mdpi.com
Vincristine Anticancer Inhibits microtubule formation, halting cell division. mdpi.comnih.gov
Sumatriptan Anti-migraine Agonist for serotonin (5-HT) receptors.
Ondansetron Anti-emetic Antagonist for serotonin (5-HT3) receptors. benthamdirect.com
Tadalafil Erectile Dysfunction Inhibitor of phosphodiesterase type 5 (PDE5). benthamdirect.com

Rationale for Fluorine, Methoxy (B1213986), and N-Methyl Substituents in Indole Derivatives

The specific decoration of the indole scaffold in 4-fluoro-5-methoxy-1-methyl-1H-indole is a deliberate strategy rooted in established medicinal chemistry principles. Each substituent—fluorine, methoxy, and the N-methyl group—is introduced to modulate the compound's physicochemical and pharmacokinetic properties.

Fluorine: The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. nih.govnih.gov Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties. nih.govacs.org Replacing a hydrogen atom with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. nih.govvictoria.ac.nz This modification can also influence the acidity (pKa) of nearby functional groups and alter the molecule's conformation, which can lead to enhanced binding affinity and selectivity for its biological target. nih.govvictoria.ac.nzacs.org The use of fluorine as a bioisostere for hydrogen is a common tactic to improve potency and pharmacokinetic profiles. selvita.comtandfonline.comnih.gov

Methoxy Group: The methoxy group (–OCH₃) is prevalent in natural products and is frequently incorporated into synthetic drug molecules. nih.govdrughunter.com It can influence a molecule's properties in several ways. The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. news-medical.net Its presence can also impact lipophilicity and solubility, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, the position of the methoxy group can direct the molecule's binding orientation within a target's active site and protect the aromatic ring from oxidative metabolism. nih.govchim.it

N-Methylation: Methylation of the indole nitrogen (N-methylation) is another common modification in drug design. nih.gov This small addition can have significant consequences for a compound's biological activity and properties. nih.gov N-methylation removes the hydrogen bond donor capability of the indole N-H group, which can prevent unwanted interactions or improve membrane permeability. wordpress.com It can also enhance metabolic stability by protecting the nitrogen from enzymatic degradation. In some cases, the added methyl group can occupy a hydrophobic pocket in the target protein, leading to increased binding affinity and potency. nih.govnih.gov

Table 2: Physicochemical Impact of Key Substituents in Drug Design

Substituent Common Rationale for Inclusion Potential Effects
Fluorine (F) Bioisosteric replacement for Hydrogen (H) Increases metabolic stability, alters pKa, enhances binding affinity. nih.govnih.gov
Methoxy (–OCH₃) Mimic hydroxyl group, modulate electronics Acts as H-bond acceptor, improves metabolic profile, influences solubility. nih.govnews-medical.net
N-Methyl (–CH₃) Block N-H hydrogen bonding, increase lipophilicity Enhances membrane permeability, increases metabolic stability, can improve potency. nih.govwordpress.com

Overview of Research Trajectories for Substituted Indole Systems

The field of indole chemistry is dynamic, with ongoing research focused on developing novel synthetic methods and exploring new therapeutic applications for substituted indole derivatives. nih.govselvita.com A major research trajectory involves the regioselective synthesis of indoles, allowing for precise control over the placement of substituents to optimize biological activity. bohrium.comresearchgate.net Modern catalytic methods, often employing transition metals like palladium, have emerged as powerful tools for constructing complex and diversely functionalized indole skeletons. bohrium.comnih.gov

Research is also heavily focused on the structure-activity relationship (SAR) studies of new indole series. nih.gov By systematically modifying the substituents on the indole ring and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity. This rational design approach accelerates the discovery of lead compounds for a wide range of diseases, from cancers to infectious diseases and neurological disorders. mdpi.comnih.gov

Furthermore, there is a growing interest in creating indole derivatives as multifunctional agents, designed to interact with multiple targets simultaneously. This is particularly relevant for complex diseases like Alzheimer's, where a multi-target approach may be more effective than a single-target drug. acs.org The synthesis of hybrid molecules that combine the indole scaffold with other pharmacophores is another active area of investigation, aiming to develop novel drugs with enhanced efficacy and reduced side effects. nih.gov The exploration of unique substitution patterns, such as that seen in this compound, is central to these efforts to push the boundaries of indole-based drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

4-fluoro-5-methoxy-1-methylindole

InChI

InChI=1S/C10H10FNO/c1-12-6-5-7-8(12)3-4-9(13-2)10(7)11/h3-6H,1-2H3

InChI Key

HGMVGAMWXOMPBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2F)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 5 Methoxy 1 Methyl 1h Indole and Its Precursors

Historical and Modern Synthetic Pathways to Indole (B1671886) Derivatives

The synthesis of the indole ring system has been a subject of intense investigation for over a century, leading to the development of numerous named reactions and innovative catalytic methods. nih.govthermofisher.com These strategies often involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring fused to a benzene (B151609) core.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis due to its versatility and broad substrate scope. thermofisher.comwikipedia.orgwjarr.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.comwikipedia.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze the reaction. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, particularly in cases of unsymmetrically substituted ketones where regioselectivity becomes a critical factor. thermofisher.com

Modern adaptations of the Fischer synthesis have expanded its utility. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.orgchem-station.com This approach broadens the range of accessible starting materials. Furthermore, solid-phase syntheses and microwave-assisted protocols have been developed to enhance efficiency and facilitate the generation of indole libraries. wjarr.com The reaction's applicability is highlighted in the synthesis of numerous pharmaceutical agents, including the triptan class of antimigraine drugs. wikipedia.org

A notable consideration in the Fischer synthesis of methoxy-substituted indoles is the potential for abnormal reactions. For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with ethanolic HCl can yield a chlorinated indole as a major product instead of the expected methoxy-substituted indole, arising from cyclization at the methoxy-substituted carbon. nih.gov This underscores the importance of carefully selecting the acid catalyst and reaction conditions to achieve the desired regiochemical outcome.

Madelung Synthesis and Modern Variants

The Madelung synthesis, first reported by Walter Madelung in 1912, provides an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. chemicalbook.com This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through electrophilic substitution pathways. chemicalbook.com Traditional conditions involve the use of bases like sodium or potassium alkoxides in solvents such as hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. chemicalbook.com

The harsh conditions of the classical Madelung synthesis have prompted the development of milder variants. A significant advancement involves the introduction of electron-withdrawing groups on the methyl group of the N-acyl-o-toluidine precursor, which facilitates the initial deprotonation step. orgsyn.org The Smith-modified Madelung synthesis employs organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. chemicalbook.com This modification has proven effective for a range of substituted anilines, including those bearing methoxy (B1213986) and halide groups. chemicalbook.com More recent procedures have demonstrated one-pot syntheses of substituted indoles from N-(o-tolyl)benzamides without the need for transition metals, showcasing the continued evolution of this classical method. nih.gov

Reissert Indole Synthesis

The Reissert indole synthesis offers a distinct pathway starting from ortho-nitrotoluene and its derivatives. acs.org The initial step involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. acs.org This intermediate then undergoes a reductive cyclization, typically using reagents like zinc in acetic acid, to yield the corresponding indole-2-carboxylic acid. acs.org Subsequent heating can effect decarboxylation to provide the indole. acs.org This method is particularly valuable for synthesizing indoles with specific substitution patterns that might be difficult to achieve through other routes. Modern variations have focused on improving the efficiency and scope of the reductive cyclization step. nih.gov

Palladium-Catalyzed Cyclizations and C-H Activation Strategies

In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance. google.com These methods often involve the formation of the indole ring through intramolecular or intermolecular cyclization reactions. google.com

One common strategy is the palladium-catalyzed cyclization of o-alkynyl- or o-allylanilines. google.comnih.gov For instance, the Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization, provides a direct route to 2-substituted indoles. bldpharm.com

More advanced strategies leverage C-H activation, a process that allows for the direct functionalization of carbon-hydrogen bonds. bldpharm.com Palladium/norbornene cooperative catalysis, for example, has been employed in the synthesis of C3,C4-disubstituted indoles through a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides. google.com These modern methods provide access to complex indole structures in a modular and efficient manner, often under milder conditions than classical named reactions. google.com

Synthesis of 4-Fluoro-5-Methoxy-1H-Indole Precursors

The successful synthesis of 4-fluoro-5-methoxy-1H-indole is critically dependent on the availability of appropriately substituted precursors. For a Fischer indole synthesis approach, the key precursor is (3-fluoro-4-methoxyphenyl)hydrazine (B2874612). The synthesis of this hydrazine (B178648) can be achieved from the corresponding aniline (B41778), 3-fluoro-4-methoxyaniline (B107172).

The general route to arylhydrazines involves diazotization of the aniline followed by reduction. Specifically, 3-fluoro-4-methoxyaniline can be treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. diva-portal.org This reactive intermediate is then reduced to the hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. diva-portal.orgresearchgate.net The resulting (3-fluoro-4-methoxyphenyl)hydrazine is often isolated as its hydrochloride salt for improved stability. diva-portal.org

For a potential Reissert synthesis, a key starting material would be a substituted o-nitrotoluene, such as 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene. The synthesis of such precursors can be complex and may require multi-step sequences involving nitration, fluorination, and methoxylation of a suitable aromatic starting material.

The table below summarizes key precursors for different synthetic routes to substituted indoles.

Precursor NameSynthetic Route ApplicationReference
(3-Fluoro-4-methoxyphenyl)hydrazineFischer Indole Synthesis diva-portal.org
3-Fluoro-4-methoxyanilinePrecursor to (3-fluoro-4-methoxyphenyl)hydrazine diva-portal.org
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzeneReissert Indole Synthesis acs.org
N-(2-formyl-5-fluoro-4-methoxyphenyl)acetamidePotential Madelung or related cyclization precursor chemicalbook.com

Regioselective N-Methylation Strategies for 4-Fluoro-5-Methoxy-1H-Indole

The final step in the synthesis of 4-fluoro-5-methoxy-1-methyl-1H-indole is the regioselective methylation of the indole nitrogen. The reactivity of the indole nitrogen is influenced by the electronic properties of the substituents on the benzene ring. In the case of 4-fluoro-5-methoxy-1H-indole, the fluorine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. This combination of effects can modulate the nucleophilicity of the indole nitrogen.

A variety of reagents can be used for the N-methylation of indoles. Classical methods often employ methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). sigmaaldrich.comprepchem.com The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the use of a strong base like NaH in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is common for deprotonating the indole nitrogen, thereby activating it for nucleophilic attack on the methylating agent. prepchem.com

More recently, greener and less toxic methylating agents have been developed. Dimethyl carbonate (DMC), for example, has emerged as an environmentally benign reagent for the N-methylation of indoles. thermofisher.com These reactions can be performed in the presence of a base like potassium carbonate and may be facilitated by catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). thermofisher.com The use of phenyl trimethylammonium iodide (PhMe₃NI) has also been reported as a safe and highly selective N-methylating agent for indoles, tolerating a wide range of functional groups.

The table below outlines various reagents and conditions for the N-methylation of indoles.

Methylating AgentBase/CatalystSolventConditionsReference
Methyl Iodide (CH₃I)Sodium Hydride (NaH)DMF or THF0 °C to room temperature prepchem.com
Dimethyl Sulfate ((CH₃)₂SO₄)Potassium Hydroxide (KOH)Acetone or DMFRoom temperature to reflux sigmaaldrich.com
Dimethyl Carbonate (DMC)Potassium Carbonate (K₂CO₃)DMFReflux
Dimethyl Carbonate (DMC)DABCO-- thermofisher.com
Phenyl Trimethylammonium IodidePotassium Carbonate (K₂CO₃)Acetonitrile (B52724)80 °C

Directed Functionalization and Derivatization at the Indole C3 Position of the this compound Scaffold

The C3 position of the indole nucleus is inherently nucleophilic and represents the most common site for electrophilic substitution. For the this compound scaffold, the presence of the N-methyl group precludes N-H deprotonation-based directing strategies, further enhancing the focus on direct C3 functionalization. The combined electronic effects of the 4-fluoro and 5-methoxy substituents modulate the reactivity of the benzene portion of the indole, but the C3 position of the pyrrole ring remains the most activated site for many electrophilic reactions.

Classic and modern methods can be employed for the derivatization at this position. While specific literature on the C3 functionalization of this compound is not extensively documented, the reactivity can be inferred from studies on similarly substituted indoles. Key transformations include the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.comorganic-chemistry.org This formylation is a robust and widely used method for introducing a versatile chemical handle. The resulting 3-formylindole is a key intermediate for synthesizing a wide array of more complex derivatives. For electron-rich indoles, the reaction is generally efficient and highly regioselective for the C3 position. ijpcbs.com

Mannich Reaction: The Mannich reaction facilitates the aminomethylation of the C3 position. nih.gov This three-component condensation involves the indole, formaldehyde, and a secondary amine (such as dimethylamine) to yield a C3-aminomethyl derivative, often referred to as a "gramine" analogue. arkat-usa.org These Mannich bases are valuable synthetic intermediates, as the aminomethyl group can serve as a leaving group in subsequent substitution reactions to introduce other functionalities. Studies on 4,6-dimethoxyindoles have demonstrated successful Mannich reactions, suggesting that the this compound scaffold would be amenable to this transformation. arkat-usa.org

Friedel-Crafts and Related Alkylations: The C3 position can be directly alkylated using various electrophiles under acidic or metal-free conditions. For instance, a transition-metal-free method utilizing cesium carbonate (Cs₂CO₃) and Oxone® has been reported for the C3-alkylation of various functionalized indoles with α-heteroaryl-substituted methyl alcohols. rsc.org This approach is tolerant of diverse functional groups on the indole ring, including halogens and methoxy groups. rsc.org The reaction proceeds through an initial oxidation of the alcohol to an aldehyde, which then condenses with the indole at the C3 position. This methodology provides a direct route to C3-alkylated products that are of significant interest in medicinal chemistry.

The table below summarizes expected C3-functionalization reactions for the this compound scaffold based on established indole chemistry.

ReactionReagentsExpected C3-ProductSignificance of Product
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carbaldehydeKey intermediate for aldehydes, acids, and heterocycles.
Mannich ReactionCH₂O, Dimethylamine (HNMe₂)(4-Fluoro-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanaminePrecursor for further C3-substitutions (e.g., cyanides, alkyls).
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid3-Alkyl-4-fluoro-5-methoxy-1-methyl-1H-indoleDirect introduction of alkyl chains.
Metal-Free C3-AlkylationR-CH₂OH, Cs₂CO₃, Oxone®3-(Alkyl)-4-fluoro-5-methoxy-1-methyl-1H-indoleMild conditions for introducing functionalized alkyl groups. rsc.org

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of indole synthesis and derivatization, significant strides have been made toward developing more sustainable methodologies. These approaches are directly applicable to the synthesis of complex targets like this compound.

Key green chemistry strategies in indole synthesis include:

Use of Greener Solvents: Traditional indole syntheses often rely on volatile and toxic organic solvents. Modern approaches prioritize the use of environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG). wikipedia.org Some reactions have also been developed under solvent-free conditions. arkat-usa.org

Catalysis: The use of catalysts, particularly those that are recyclable or based on abundant, non-toxic metals, is a cornerstone of green chemistry. Iron-catalyzed C-H alkylation of indoles represents a sustainable alternative to methods using precious metals like palladium or rhodium. arkat-usa.org Furthermore, the development of metal-free catalytic systems, such as those using iodine or organocatalysts, minimizes metal waste. nih.gov Magnetic nanoparticles have also emerged as recyclable catalysts for indole synthesis.

Energy Efficiency: Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.orgacs.org This method has been successfully applied to various indole syntheses. rsc.orgacs.org

Atom Economy: Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy and reducing waste. Innovative MCRs for the de novo assembly of the indole core have been developed that proceed under mild, metal-free conditions in green solvents like ethanol. wikipedia.org

The table below outlines several green chemistry techniques and their application in the synthesis of indoles and their derivatives.

Green Chemistry ApproachDescriptionExample Application in Indole ChemistryReference
Microwave IrradiationUse of microwave energy to accelerate reactions, often reducing reaction times and energy usage.Rapid synthesis of indole derivatives with high yields and cleaner reaction profiles. rsc.orgacs.org
Sustainable SolventsReplacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol.Iron-catalyzed C-H alkylation of indoles in 2-MeTHF (a renewable solvent) or under solvent-free conditions. arkat-usa.org
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot to form a product that contains portions of all reactants.A two-step reaction involving an Ugi MCR followed by acid-induced cyclization to form the indole core in ethanol. wikipedia.org
Metal-Free CatalysisUtilizing non-metallic catalysts (e.g., iodine, organocatalysts) to avoid toxic or expensive metal waste.Iodine-catalyzed synthesis of bis(indolyl)methanes in water. nih.gov
BiocatalysisEmploying enzymes to catalyze reactions, offering high selectivity and mild reaction conditions.Enzymatic approaches for the stereoselective synthesis of indole derivatives. ijpcbs.com

These green approaches offer powerful tools for the efficient and environmentally responsible synthesis and functionalization of valuable indole scaffolds such as this compound.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4-fluoro-5-methoxy-1-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and chemical environment.

¹H NMR (Proton NMR) is utilized to identify the number and environment of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the N-methyl group protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the connectivity of adjacent protons. For instance, the protons on the benzene (B151609) ring will exhibit splitting patterns (e.g., doublets, doublet of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, methoxy). Furthermore, coupling between the fluorine atom and the carbon atoms of the benzene ring (¹JCF, ²JCF, etc.) would be observed, providing further confirmation of the substitution pattern. For example, the carbon directly attached to the fluorine atom would appear as a doublet with a large coupling constant.

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique specifically for fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom on the aromatic ring. Coupling of the fluorine atom to adjacent protons would also be observed in the ¹⁹F NMR spectrum, providing additional structural information. For comparison, the ¹⁹F NMR chemical shift for the related compound 5-fluoro-3-methyl-1H-indole has been reported at -125.24 ppm in CDCl₃. nih.gov

A summary of expected NMR data, based on the analysis of related indole structures, is presented below. nih.gov

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity and Coupling Constants
¹H7.5-6.5 (aromatic), 3.9 (N-CH₃), 3.8 (O-CH₃)Doublets, Triplets, Multiplets for aromatic protons; Singlets for methyl groups
¹³C160-100 (aromatic), 56 (O-CH₃), 33 (N-CH₃)Doublets for carbons coupled to fluorine
¹⁹F-120 to -130Multiplet due to coupling with aromatic protons

Note: The exact chemical shifts and coupling constants for this compound would need to be determined from experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. The analysis of these fragment ions can help to confirm the structure of the compound. For instance, the loss of a methyl group (-15 amu) from the N-methyl or methoxy group, or the loss of a CO group (-28 amu) are common fragmentation pathways for such molecules.

Analysis Type Expected m/z Value Interpretation
Molecular Ion (M⁺)~179.07Molecular weight of the compound
Fragment 1~164.05Loss of a methyl group (CH₃)
Fragment 2~151.06Loss of a carbonyl group (CO)

Note: The m/z values are theoretical and would need to be confirmed by experimental analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C-O bond of the methoxy group, the aromatic C-H and C=C bonds, and the C-N bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) corresponding to the π → π* transitions of the indole aromatic system. The position and intensity of these absorptions are influenced by the substituents on the indole ring.

The table below summarizes the expected absorption regions for the key functional groups and electronic transitions.

Spectroscopy Expected Absorption Region Corresponding Functional Group/Transition
IR1250-1000 cm⁻¹C-F stretch
IR1275-1200 cm⁻¹ (asymmetric), 1075-1020 cm⁻¹ (symmetric)C-O stretch (aryl ether)
IR3100-3000 cm⁻¹, 1600-1450 cm⁻¹Aromatic C-H and C=C stretching
UV-Vis200-400 nmπ → π* transitions

Note: The exact positions of the absorption bands would need to be determined from experimental spectra.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC)

Chromatographic methods are essential for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid or trifluoroacetic acid.

The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time would be indicative of a pure compound. HPLC is also a valuable tool for isolating the compound from reaction mixtures or impurities. For related indole compounds, preparative HPLC has been successfully used for purification. nih.gov

A typical set of HPLC conditions for the analysis of indole derivatives is provided below.

Parameter Condition
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile/methanol (with 0.1% formic acid)
Detection UV detector (e.g., at 254 nm or 280 nm)
Flow Rate 1.0 mL/min

Note: The specific gradient and detection wavelength would be optimized for the analysis of this compound.

Theoretical and Computational Investigations of the Chemical Compound and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like 4-fluoro-5-methoxy-1-methyl-1H-indole. DFT studies allow for the determination of molecular geometries, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity.

The substituents on the indole (B1671886) ring—a fluorine atom at the 4-position, a methoxy (B1213986) group at the 5-position, and a methyl group at the 1-position—significantly influence its electronic characteristics. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the methoxy group can act as an electron-donating group through resonance. DFT calculations can quantify these effects. For instance, the calculated electrostatic potential surface would likely show a region of negative potential near the oxygen of the methoxy group and a complex electronic environment around the fluorine atom.

Analysis of the frontier orbitals is particularly insightful. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. For substituted indoles, these parameters are crucial for predicting their behavior in chemical reactions and biological systems. For example, a smaller energy gap generally implies higher reactivity.

DFT calculations on related fluorinated and methoxy-substituted aromatic compounds have shown that such substitutions can fine-tune the electronic properties of the core structure. These studies indicate that the interplay between electron-donating and electron-withdrawing groups can lead to unique electronic distributions that may enhance binding to specific biological targets. While specific DFT data for this compound is not publicly available, the principles from studies on analogous structures provide a solid framework for predicting its behavior.

Molecular Docking Studies of this compound Analogs with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors or activators of a biological target, typically a protein.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

For analogs of this compound, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that drive binding. The fluorophenyl group, for example, is known to enhance binding affinity and selectivity towards certain receptors and enzymes. Docking studies of fluorinated indole analogs have revealed that the fluorine atom can participate in favorable interactions, such as hydrogen bonds and multipolar interactions with backbone carbonyls of the protein. acs.orgresearchgate.net

The methoxy group can also form hydrogen bonds and other interactions within the binding pocket. The indole scaffold itself is a common feature in many biologically active molecules and can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking. mdpi.com

Binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a key output of these studies. For instance, in a study of indole derivatives targeting the enzyme COX-2, a good interaction energy was indicative of potent inhibition. nih.gov Similarly, docking of indole alkaloids against Plasmepsin II, a target in malaria, revealed binding affinities in the range of -7.5 to -9.5 kcal/mol for potent compounds. chemmethod.com

Table 1: Representative Docking Data for Indole Analogs against Various Biological Targets

Compound/AnalogTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Indole-Pyrimidine HybridMcl-1-8.5 to -9.2Arg263, Met250, Val253
Indole Triazole ConjugatePenicillin-Binding Protein 2a-7.8Allosteric site residues
Ergocornine (Indole Alkaloid)Plasmepsin II-9.5Not specified
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazideiNOS-12.38ARG:199, GLU:377, LEU:125, TYR:489

This table is a composite based on data from various studies on indole analogs and is for illustrative purposes.

Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to refine the results of molecular docking and to assess the stability of a ligand-protein complex in a more dynamic and realistic environment (e.g., in the presence of water molecules).

For indole analogs, MD simulations have been used to confirm the stability of the docked poses and to analyze the dynamics of the ligand-protein interactions. mdpi.com An MD simulation can reveal whether the key interactions observed in the static docking pose are maintained over time. It can also highlight the flexibility of both the ligand and the protein, providing insights into how they might adapt to each other. For example, a 100 ns MD simulation of an indole-based benzamide (B126) complexed with the estrogen receptor alpha confirmed the stability of the docked complex. pensoft.net

The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess stability. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is stable.

In Silico ADMET Profiling in a Research Context

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational approach to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For analogs of this compound, various ADMET properties can be predicted using a range of software and web-based tools. These predictions are based on the molecular structure and a set of rules and models derived from experimental data on a large number of known drugs.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (PGP) substrate/inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the route and rate of elimination.

Toxicity: Alerts for potential cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxicities.

Studies on various indole derivatives have shown that they generally exhibit good drug-like properties, often with no violations of Lipinski's rule of five. nih.gov

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Indole Analog

PropertyPredicted Value/ClassificationInterpretation
Molecular Weight< 500 g/mol Favorable for oral bioavailability
LogP2-3Optimal for membrane permeability
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeabilityLow/MediumPotential for CNS or peripheral action
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions
hERG InhibitionLow riskLower likelihood of cardiotoxicity
Ames MutagenicityNon-mutagenicLower likelihood of being carcinogenic

This table is illustrative and based on typical ADMET predictions for drug-like molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of the spherical atomic electron densities of the molecule) dominates the electron distribution of the procrystal (the sum of the promolecule electron densities).

This analysis is particularly useful for understanding the packing of molecules in a crystal and the nature of the non-covalent interactions that hold the crystal together, such as hydrogen bonds, halogen bonds, and π-π stacking. The Hirshfeld surface is mapped with properties like dnorm (which highlights regions of close intermolecular contact), di (the distance from the surface to the nearest nucleus inside the surface), and de (the distance from the surface to the nearest nucleus outside the surface).

While a crystal structure for this compound is not publicly available, Hirshfeld analysis of its analogs provides valuable insights into how the fluorine, methoxy, and methyl groups would likely influence its crystal packing through various intermolecular forces.

Pharmacological Relevance and Mechanistic Insights Pre Clinical Focus

Investigation of 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole and Related Analogs as Receptor Modulators

While direct pharmacological data for this compound is limited in publicly accessible research, extensive studies on structurally similar analogs, particularly tryptamine (B22526) derivatives, provide significant insights into its potential as a receptor modulator. The introduction of fluorine and methoxy (B1213986) groups onto the indole (B1671886) core is a key strategy for fine-tuning interactions with various neurotransmitter receptors, especially serotonin (B10506) (5-HT) receptors.

Indoleamine compounds are well-known for their interaction with serotonin receptors. nih.gov The specific pattern of substitution on the indole ring dictates the affinity and functional activity (agonism or antagonism) at different 5-HT receptor subtypes.

Research into the tryptamine analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), demonstrates that it acts as an agonist at multiple serotonin receptors, including 5-HT1A and 5-HT2A. researchgate.netnih.gov Studies have shown that the behavioral effects of 5-MeO-DMT are significantly mediated by its activity at the 5-HT1A receptor. nih.gov For instance, the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats were blocked by the selective 5-HT1A antagonist WAY-100635, but not by a 5-HT2A antagonist, supporting a primary role for the 5-HT1A receptor in these actions. nih.gov

Furthermore, investigations into analogs of 5-MeO-DMT reveal a complex interplay between 5-HT1A and 5-HT2A receptor activity. It has been observed that 5-HT1A receptor activation can suppress the behavioral effects mediated by the 5-HT2A receptor. researchgate.net This modulatory role highlights the importance of the relative affinities and efficacies at these two receptor subtypes.

The introduction of a fluorine atom at the 4-position of the indole ring, as seen in the related compound 4-fluoro-5-methoxy-N,N-dimethyltryptamine, has been shown to be a critical modification. This substitution markedly increases selectivity for the 5-HT1A receptor over 5-HT2A and 5-HT2C receptors. This strategic fluorination can produce potent 5-HT1A agonists. nih.gov Biased agonism at 5-HT1A receptors is being explored as a promising strategy for developing rapid-acting antidepressants. mdpi.com The 5-HT4 receptor is also a target of interest for brain disorders, as its modulation can influence the release of serotonin and other neurotransmitters like acetylcholine. nih.gov

Table 1: Receptor Activity of a Related Tryptamine Analog This table presents data for 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a structural analog, to infer potential activity.

CompoundReceptor TargetObserved ActivityKey Finding
5-MeO-DMT5-HT1AAgonistMediates effects on locomotor activity and prepulse inhibition. nih.gov
5-MeO-DMT5-HT2AAgonistActivity is modulated by 5-HT1A receptor engagement. researchgate.net
5-MeO-DMT5-HT2CBindsContributes to some behavioral effects. nih.gov

Selectivity is a crucial aspect of drug design, aiming to maximize therapeutic effects while minimizing off-target interactions. The substitution pattern on the indole ring is a key determinant of receptor selectivity.

As noted, the addition of a fluorine atom at the 4-position of a 5-methoxy-tryptamine scaffold significantly enhances selectivity for the 5-HT1A receptor. This is a prime example of how specific halogenation can steer a compound's binding profile. In one study, 4-fluoro substitution on a tryptamine core led to a compound with greater potency and selectivity as a 5-HT1A agonist than the well-known reference compound 8-OH-DPAT.

Conversely, substitutions at other positions can direct activity towards other receptors. For example, in a series of indole-based compounds, the introduction of a fluorine atom onto an attached phenyl ring had a beneficial effect on affinity for the 5-HT2A receptor. nih.gov The precise position of the fluorine atom (ortho, meta, or para) was shown to cause significant, fold-level changes in binding affinity, demonstrating the high degree of structural sensitivity in receptor-ligand interactions. nih.gov The selective 5-HT1A receptor antagonist WAY-100635 shows over 100-fold selectivity for this receptor compared to other 5-HT subtypes and major neurotransmitter receptors. nih.gov This high selectivity makes it an invaluable tool for elucidating the specific functions of the 5-HT1A receptor. nih.gov

Pre-clinical Assessment of Broad Biological Activities of Methoxy- and Fluoro-Substituted Indoles

Beyond receptor modulation for central nervous system applications, the indole scaffold, particularly when substituted with methoxy and fluoro groups, has been investigated for a wide range of other therapeutic properties in pre-clinical models.

The indole nucleus is a component of several established anticancer agents. Research has demonstrated that methoxy- and fluoro-substituted indoles possess significant anti-proliferative properties. For instance, a series of 5-fluoro-3-phenyl-1H-indole derivatives bearing a hydrazone moiety were synthesized and evaluated for their anticancer activity.

In another study, hydroxylated and O-demethylated metabolites of 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole were found to be active against various cancer cell lines, with some derivatives exhibiting extremely potent anticancer activity in the picomolar range. This work suggests that modifications at the indole ring, including the position of methoxy groups, can yield compounds with profound cytotoxicity against cancer cells.

Indole derivatives are a promising class of compounds in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.gov The presence of fluoro and methoxy substituents can enhance this activity.

Studies have shown that indole derivatives can exhibit a broad spectrum of antimicrobial action. For example, a series of novel substituted indole derivatives demonstrated antibacterial activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL. nih.gov Specifically, indole-triazole hybrids have shown potent activity, with one study reporting MIC values ranging from 3.125 to 50 µg/mL against a panel of bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. nih.gov It has also been noted that a free N-H group in the indole ring can be essential for activity against certain bacteria. nih.gov

Furthermore, certain 5-fluoro-indole derivatives have been specifically investigated for their antitubercular activity, with some showing promising results. nih.gov

Chronic inflammation and oxidative stress are underlying factors in many diseases. Substituted indoles have been shown to possess both anti-inflammatory and antioxidant properties in cellular models.

The anti-inflammatory effects of indole derivatives are often linked to the inhibition of pro-inflammatory mediators. For example, a series of 4-indolyl-2-arylaminopyrimidine derivatives, including a 4-fluoro-6-methoxy variant, were evaluated for their ability to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated cells. researchgate.net Several of these compounds showed more potent anti-inflammatory activity than the standard drug indomethacin. researchgate.net

The antioxidant potential of indoles is attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The presence of electron-donating groups, such as a methoxy group, can enhance the antioxidant activity of phenolic compounds. In one study, a para-methoxy substituted compound was the most effective at reducing the stable DPPH radical from a series of evaluated molecules. The mechanism often involves hydrogen atom transfer from the indole nitrogen, forming a stabilized indolyl radical.

Table 2: Summary of Pre-clinical Biological Activities of Substituted Indoles

Biological ActivityIndole Substituent PatternKey Mechanistic Finding / ResultReference
Anticancer6-methoxy-indole derivativeMetabolites showed potent cytotoxicity in nanomolar to picomolar range against cancer cell lines.
Antimicrobial (Antibacterial/Antifungal)Indole-triazole hybridsBroad-spectrum activity with MIC values of 3.125-50 µg/mL against bacteria and fungi. nih.gov nih.gov
Antimicrobial (Antibacterial)General substituted indolesActivity against pathogenic bacteria with MICs as low as 0.12 µg/mL. nih.gov nih.gov
Anti-inflammatory4-fluoro-6-methoxy-indole derivativeInhibited LPS-induced production of pro-inflammatory cytokines IL-6 and IL-8. researchgate.net researchgate.net
Antioxidantpara-methoxy substituted derivativeDemonstrated the most marked ability to reduce the DPPH radical in its series.

Antiviral Potentials and Associated Mechanisms

Derivatives of the indole scaffold, including those with substitutions similar to this compound, have demonstrated notable antiviral activities in pre-clinical evaluations. The mechanisms underlying these activities are varied, often involving either direct interaction with viral components or modulation of host cellular pathways that are essential for viral replication.

One study reported on a series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives, which were evaluated for their antiviral effects. nih.gov Specifically, ethyl-substituted derivatives at the R2 position showed efficacy against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Vaccinia Virus (VV), and Coxsackie B4 virus. nih.gov Molecular modeling suggested that these compounds may exert their antiviral effect by binding to viral glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D, and HSV-2 glycoprotein B, thereby potentially interfering with viral entry into host cells. nih.gov

Another investigation focused on a water-soluble indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which shares the 5-methoxy-1-methylindole core. This compound was found to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM. nih.gov The proposed mechanisms for its antiviral action include the induction of interferon, a key component of the innate immune response, and the suppression of syncytium formation, a process of cell-cell fusion mediated by the viral spike protein that facilitates viral spread. nih.gov

The antiviral activity of a fluorinated carbocyclic nucleoside analog, the 4'-fluoro derivative of 4'-deoxy-5'-noraristeromycin, has also been documented. This compound displayed a favorable response against the measles virus. nih.govnih.gov

Below is a table summarizing the antiviral activities of some indole derivatives.

Compound ClassVirus(es) InhibitedKey Findings & Potential Mechanisms
5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazonesHSV-1 (KOS), HSV-2 (G), HSV-1 TK- KOS ACVr, VV, Coxsackie B4Ethyl-substituted derivatives were found to be effective. Molecular modeling suggests binding to viral glycoproteins. nih.gov
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Complete inhibition of viral replication at 52.0 μM. Mechanisms may include interferon induction and suppression of spike protein-induced syncytium formation. nih.gov
4'-fluoro derivative of 4'-deoxy-5'-noraristeromycinMeasles virusExhibited a favorable response against the measles virus. nih.govnih.gov

Enzymatic Inhibition Studies of this compound Derivatives

The indole scaffold is a recognized pharmacophore in the design of enzyme inhibitors. The introduction of a fluorine atom can significantly influence the inhibitory potency of these molecules. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the enzyme's active site or allosteric sites. researchgate.netnih.gov

Research into substituted 5-(4-methoxyphenyl)-1H-indoles has provided insights into their potential as allosteric inhibitors of the enzyme 15-lipoxygenase (ALOX15). nih.gov These indole derivatives were found to selectively inhibit the linoleate (B1235992) oxygenase activity of ALOX15. In silico docking studies and molecular dynamics simulations suggested that these compounds bind to the substrate-binding pocket of one monomer within the dimeric enzyme, inducing a conformational change that affects the catalytic activity of the other monomer. This allosteric inhibition mechanism highlights a sophisticated mode of enzyme regulation by indole derivatives. nih.gov The study indicated that the 2-arylindole scaffold with a methoxy group was a crucial "allosteric determinant." nih.gov

The general principles of enzyme inhibition by fluoro compounds often involve the fluorine atom either stabilizing a transition state analog complex or acting as a leaving group in a "suicide substrate" mechanism. researchgate.netnih.gov While specific studies on this compound are not available, the presence of the fluoro group suggests that it could be designed to target specific enzymes through such mechanisms.

Cellular Pathway Modulation by this compound Analogs (e.g., signal transduction, gene expression)

Analogs of this compound, particularly azaindole derivatives, have been extensively studied as modulators of cellular signaling pathways, primarily through the inhibition of protein kinases. Kinases are pivotal enzymes in signal transduction cascades that regulate a multitude of cellular processes, including growth, differentiation, and survival.

One area of significant research is the development of azaindole-based inhibitors of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). acs.org MAP4K1 is a negative regulator of T-cell activation. Inhibition of this kinase by azaindole analogs has been shown to enhance T-cell immunity, which is a promising strategy in cancer immunotherapy. acs.org The optimization of a lead azaindole compound resulted in a potent and selective MAP4K1 inhibitor that demonstrated T-cell-dependent antitumor efficacy in preclinical models. acs.org

Furthermore, azaindole derivatives have been identified as inhibitors of other kinases, such as c-Raf and DYRK1A. mdpi.com Structure-activity relationship (SAR) studies indicated that the presence of a methoxy group could favor the inhibition of DYRK1A. mdpi.com The 4-azaindole (B1209526) scaffold has also been successfully utilized to develop inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov

The table below presents examples of cellular pathway modulation by indole and azaindole analogs.

Compound ClassCellular TargetModulated PathwayPotential Therapeutic Relevance
Azaindole-based derivativesMAP4K1 (HPK1)T-cell receptor signalingCancer Immunotherapy acs.org
Azaindole derivativesc-Raf, DYRK1AMAP kinase signaling, various cellular processesCancer, other diseases mdpi.com
4-Azaindole derivativesc-Met kinaseReceptor tyrosine kinase signalingCancer nih.gov

Exploration of Structure Activity Relationships Sar in 4 Fluoro 5 Methoxy 1 Methyl 1h Indole Derivatives

Impact of Fluorine Substitution on Biological Activity and Receptor Selectivity

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry, often used to modulate pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.netacs.org In indole (B1671886) derivatives, fluorine substitution can significantly alter biological activity.

Research has shown that fluorinated indole analogs can exhibit enhanced antitumor properties. nih.gov For instance, studies on indole-chalcone analogs revealed that compounds with a 5- or 6-fluoro group displayed high cytotoxic activity against certain cancer cell lines. acs.org However, the position of the fluorine atom is critical. In one study of CysLT1 antagonists, while fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net

The effect of fluorination is not always predictable. In the development of EGFR inhibitors, a fluorinated derivative of AZD9291 was synthesized with the hypothesis that the fluorinated indole would enhance binding interactions and reduce demethylation. mdpi.com Contrary to expectations, this modification resulted in a loss of kinase activity. mdpi.com Conversely, in the optimization of EZH2 inhibitors, fluorinated analogues were profiled, showing variations in plasma protein binding and in vitro clearance, which was attributed to their increased lipophilicity. nih.gov

Table 1: Effect of Halogen Substitution on Cytotoxicity of Indole-Chalcone Analogs

Compound Substitution GI50 (nM) against HCT-116/L
14 5-Fluoro 7
15 (FC116) 6-Fluoro 6

This interactive table is based on findings reported in a study by ACS Pharmacology & Translational Science. acs.org

Role of Methoxy (B1213986) Group in Potency and Mechanism of Action

The methoxy group is an electron-donating substituent that can significantly influence the electronic properties and reactivity of the indole ring. chim.it Methoxy-activated indoles are common in biologically active natural products and serve as a strategic tool for diversifying the regiochemical behavior of indoles in synthesis. chim.it

The position of the methoxy group has a profound impact on biological activity. In a series of CysLT1 antagonists, derivatives with a methoxy group at the 7-position of the indole ring were the most favorable. researchgate.net In contrast, studies on ligands for the benzodiazepine (B76468) receptor (BzR) highlighted the complex and interdependent effects of substituents at the 5-position. nih.gov The presence of a methoxy group at C5 can alter the binding mode of the entire molecule, leading to distinct structure-affinity relationships compared to unsubstituted or halogen-substituted analogs. nih.gov The methoxy group at C5 increases the electron density at other positions of the ring, influencing its reactivity towards electrophiles.

In the context of allosteric inhibition of the enzyme ALOX15, the methoxy group on a phenyl ring attached to the indole core was found to be critical. mdpi.com Its presence and specific location within the enzyme's binding pocket were directly correlated with the degree of allosteric inhibition. mdpi.com

Influence of N-Methylation on Indole Reactivity and Biological Interactions

N-methylation, the substitution of the hydrogen on the indole nitrogen with a methyl group, can have a dramatic impact on a molecule's biological profile, a phenomenon sometimes referred to as the "magic-methyl effect". acs.org This modification blocks the ability of the indole nitrogen to act as a hydrogen bond donor, which can be a critical interaction for receptor binding.

For example, in a series of indole derivatives designed as benzodiazepine receptor (BzR) ligands, all 1-methyl derivatives were found to be inactive. nih.gov This suggested that the indole NH group is essential for binding, likely forming a hydrogen bond with the receptor. nih.gov Similarly, in studies of serotonin (B10506) receptor ligands, the NH of the indole moiety was observed to form a hydrogen bond with the receptor. nih.gov

From a chemical reactivity standpoint, the indole nitrogen is weakly basic and not easily alkylated under certain conditions. sciencemadness.org N-methylation is typically achieved after deprotonation with a base. sciencemadness.org Environmentally friendly methods using dimethylcarbonate (DMC) have been developed, where the reaction mechanism is influenced by the choice of catalyst. st-andrews.ac.uk N-substituted indole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov

Positional Effects of Substituents on Pharmacological Profiles

The specific placement of substituents on the indole scaffold is a determining factor for the pharmacological profile of the resulting derivative. Even minor positional changes can lead to significant differences in potency, selectivity, and mechanism of action.

Studies have consistently shown that the biological activity of indole derivatives is highly sensitive to the location of substituents.

In one series, substitution at position 4 of the indole ring was found to be the least favorable, while substitution at position 7 was the most favorable. researchgate.net

In another study on indole-chalcone analogs, a methyl group at the 7-position conferred the best activity, while a 4-methyl substitution resulted in low cytotoxicity. acs.org

For tetrahydro-γ-carboline derivatives, moving a methyl group from the 8-position to other positions on the phenyl ring was investigated to understand the impact on activity. acs.org

This positional dependence is often related to the specific topology of the target receptor's binding pocket. For instance, a model for the benzodiazepine receptor (BzR) suggests a sterically forbidden site that faces the 5-position of the indole nucleus, which cannot accommodate substituents larger than a hydrogen atom for a specific binding mode. nih.gov This highlights how the interplay between substituent position and receptor architecture dictates the pharmacological outcome.

Table 2: Influence of Methyl Group Position on Cytotoxicity of Indole Analogs

Compound Methyl Position GI50 (nM) against HCT-116/L
10 4-Methyl 141
11 5-Methyl 30
12 6-Methyl 24
13 7-Methyl 16

This interactive table is based on findings reported in a study by ACS Pharmacology & Translational Science. acs.org

Rational Design Principles for Optimized Indole Scaffolds

The indole scaffold's versatility makes it a cornerstone for the rational design of new therapeutic agents. nih.govmdpi.com Rational design leverages computational modeling and a deep understanding of SAR to create optimized molecules with desired properties. acs.orgnih.gov

Key principles in the rational design of indole scaffolds include:

Target-Based Design: Modifying the indole scaffold to enhance interactions with specific biological targets. This involves rationally altering substituents to improve binding affinity and selectivity, as seen in the development of TRPV1 agonists and EGFR inhibitors. mdpi.commdpi.com

Scaffold Hopping and Bioisosteric Replacement: Designing novel scaffolds, such as pyrido[3,2-b]indolizine, by combining features of known bioactive structures like indole. acs.orgnih.gov This can lead to compounds with new or improved properties, such as fluorescence for bioimaging applications. acs.orgnih.gov

Modulation of Physicochemical Properties: Strategically placing substituents to fine-tune properties like solubility, lipophilicity, and metabolic stability. Fluorination is a classic example of this approach, though its effects must be empirically validated. nih.gov

Understanding Interdependent Effects: Recognizing that the influence of one substituent can be modulated by another. The effects of a group at the 5-position of the indole, for example, can be dependent on the nature of other substituents on the molecule. nih.gov

By applying these principles, researchers can move beyond serendipitous discovery towards the deliberate construction of indole derivatives tailored for specific therapeutic applications, from anticancer agents to CNS-active drugs. nih.govnih.gov

Advanced Material Science and Sensing Applications

Development of Fluorescent Probes and Chemosensors based on Indole (B1671886) Derivatives

Indole-based compounds have emerged as a versatile class of chemosensors for detecting both cations and anions. researchgate.net Their efficacy stems from desirable photophysical characteristics, including strong fluorescence and tunable electronic properties. researchgate.netresearchgate.net These compounds can be engineered to exhibit significant changes in their fluorescence or color upon binding with specific analytes, making them ideal for selective, real-time sensing. researchgate.net The development of these sensors is driven by the need for high sensitivity, cost-effectiveness, and rapid response in fields such as environmental monitoring and biological imaging. researchgate.netmdpi.com

The design of an indole-based chemosensor typically involves integrating the indole moiety, which acts as the signaling unit (fluorophore), with a specific binding site (receptor) for the target analyte. sjp.ac.lk The interaction between the receptor and the analyte perturbs the electronic structure of the indole fluorophore, leading to a measurable change in the optical signal. sjp.ac.lk Common mechanisms governing this change include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and exciplex formation. sjp.ac.lkspectroscopyonline.com For instance, some sensors for the copper ion (Cu²⁺) show fluorescence quenching due to the paramagnetic nature of the ion, while others exhibit fluorescence enhancement through the suppression of PET. sjp.ac.lk Similarly, indole derivatives have been designed as "turn-on" fluorescent sensors for fluoride ions (F⁻), where the interaction with the anion enhances the fluorescence intensity. spectroscopyonline.com The nitrogen atom of the indole ring can act as both a hydrogen bond donor and an acceptor, facilitating its role in molecular recognition systems for various ions. sjp.ac.lkspectroscopyonline.com

The utility of indole derivatives as fluorescent probes is fundamentally linked to their photophysical properties. These molecules often exhibit strong fluorescence emission and their properties can be modulated by introducing different functional groups to the indole core. mdpi.com This allows for the creation of compounds with tailored absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. mdpi.comnih.gov

Many indole derivatives display positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.com This sensitivity to the local environment makes them excellent probes for studying molecular interactions. Researchers have synthesized various indole derivatives and studied their photophysical properties in different solvents, revealing high fluorescence quantum yields (often between 16% and 85%) and significant solvent-dependent emission shifts. researchgate.net This indicates their potential as highly sensitive fluorescent probes. researchgate.net

Table 1: Photophysical Properties of Selected Indole Derivatives in Various Solvents This table is interactive. Data can be sorted by clicking on the column headers.

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹) Quantum Yield (ΦF)
4-Cyano-7-azaindole (4CN7AI) Tetrahydrofuran (B95107) ~318 - - 0.72
4-Cyano-7-azaindole (4CN7AI) Water ~318 ~455 - 0.29
1-Methyl-4-cyano-7-azaindole (1M4CN7AI) Water ~318 ~470 - >0.69
Pyrano[2,3-e]indole Derivative 6a Acetonitrile (B52724) - 474-522 15,931 up to 0.07
Methyl phenanthrenyl-indole-2-carboxylate Non-protic solvents - - - 0.27 - 0.85

Data sourced from multiple studies to illustrate the range of properties. nih.govresearchgate.netnih.gov

A key photophysical phenomenon observed in some indole systems is the formation of an "exciplex," or excited-state complex. An exciplex is formed when a fluorophore in its excited state interacts with another molecule (a quencher) in its ground state. nih.govnih.gov This interaction leads to the formation of a new, transient species that emits light at a longer wavelength than the original fluorophore. nih.gov The fluorescence of 3-methylindole in benzene (B151609), for example, is characteristic of a charge-transfer exciplex. nih.gov This behavior can be harnessed for sensing applications. The formation or quenching of an exciplex upon interaction with an analyte can serve as a highly sensitive signaling mechanism. For instance, the exciplex fluorescence of some indole derivatives is quenched in the presence of certain surfactants, indicating a strong interaction between the molecules. nih.gov This principle allows for the development of sensors that respond to changes in their molecular environment. researchgate.net

The tunable photophysical properties of indole derivatives have been widely exploited for the selective detection of various environmentally and biologically important ions. researchgate.netmdpi.com By incorporating specific ion-binding moieties, highly selective and sensitive chemosensors have been developed.

Cation Sensing:

Copper (Cu²⁺): As the third most abundant transition metal in humans, the detection of Cu²⁺ is crucial. sjp.ac.lk Indole-based chemosensors have been designed to detect Cu²⁺ with high selectivity and sensitivity, often displaying a rapid color change or fluorescence quenching/enhancement upon binding. sjp.ac.lk

Zinc (Zn²⁺): Zinc is another vital biological metal ion, and its imbalance is linked to several diseases. Indole-based fluorescent probes have been successfully synthesized for monitoring Zn²⁺. mdpi.com One such sensor, IH-Sal, demonstrated a significant fluorescence increase in the presence of Zn²⁺, with a detection limit well below the guidelines set by the World Health Organization, and was successfully used for bio-imaging in zebrafish. mdpi.com

Mercury (Hg²⁺): Sensors selective for the highly toxic Hg²⁺ ion have been prepared from indole derivatives, forming a 1:1 complex and allowing for detection in aqueous solutions. nih.gov

Anion Sensing:

Fluoride (F⁻): The indole N-H group is an excellent hydrogen bond donor, making it a favored recognition site for anions like fluoride. spectroscopyonline.com Researchers have developed indole-based sensors that show a "turn-on" fluorescence response or a distinct color change from colorless to yellow in the presence of F⁻, with detection limits in the nanomolar range. spectroscopyonline.comresearchgate.net The binding mechanism often involves hydrogen bonding between the indole N-H proton and the fluoride ion. spectroscopyonline.comacs.org

Table 2: Performance of Selected Indole-Based Ion Chemosensors This table is interactive. Data can be sorted by clicking on the column headers.

Sensor Name/Type Target Ion Detection Limit Binding Constant (Kₐ) Sensing Mechanism
IH-Sal Zn²⁺ 0.41 µM - Fluorescence increment
FL F⁻ 3.2 nM 3.6 x 10⁴ M⁻² "Turn-on" fluorescence
Indole hydrazone (SM-3) F⁻ 8.69 x 10⁻⁸ M 7.7 x 10⁵ M⁻¹ Colorimetric change
Sensor 1 Hg²⁺ 7.4 µM 5.74 x 10³ M⁻¹ Fluorescence change
Sensor 2 Hg²⁺ 6.8 µM 4.46 x 10³ M⁻¹ Fluorescence change

Data compiled from various research articles. mdpi.comspectroscopyonline.comnih.govacs.org

Aggregation-Induced Emission (AIE) Properties of Indole-Based Materials

A significant challenge in the development of luminescent materials is a phenomenon known as aggregation-caused quenching (ACQ), where fluorescent molecules lose their emission efficiency in a concentrated or aggregated state. In 2001, a counter-intuitive phenomenon called aggregation-induced emission (AIE) was discovered. nih.govacs.org AIE-active molecules, or AIEgens, are weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. nih.govresearchgate.net This property is incredibly valuable for applications like organic light-emitting diodes (OLEDs), bio-imaging, and solid-state sensors.

The indole moiety has proven to be a valuable building block for creating novel AIEgens. researchgate.netresearchgate.net The AIE effect in these materials is often attributed to the restriction of intramolecular motion (RIM), such as intramolecular rotations or vibrations, within the molecular aggregates. nih.govacs.org In solution, these motions provide non-radiative pathways for the excited state to decay, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy via light emission, thus "turning on" the fluorescence. acs.org

Researchers have designed and synthesized indole derivatives that exhibit AIE activity with high fluorescence efficiency in the solid state. researchgate.net For example, by incorporating indole rings into propeller-shaped molecules like tetraphenylethylene (TPE), a classic AIEgen, new materials with strong greenish-blue emission have been created. nih.gov These indole-TPE hybrids demonstrate significant enhancement of emission intensity upon aggregation in solvent mixtures. acs.org The photophysical measurements of some indole derivatives have shown that introducing functional groups capable of forming effective intermolecular interactions can open new radiative relaxation channels, further improving emission efficiency in the aggregated state. researchgate.net The unique properties of indole-based AIEgens make them promising candidates for advanced optoelectronic devices and highly sensitive bioprobes. nih.govresearchgate.net

Future Research Directions and Current Challenges

Targeted Synthesis of Advanced Analogs of 4-Fluoro-5-Methoxy-1-Methyl-1H-Indole

The synthesis of polysubstituted indoles, particularly with specific patterns on the benzene (B151609) ring, remains a significant challenge in organic chemistry. nih.govnih.gov While general methods for indole (B1671886) synthesis are well-established, achieving regioselective functionalization of the indole core, especially at the C4, C5, C6, and C7 positions, requires innovative strategies. nih.gov

Future synthetic efforts will likely focus on late-stage functionalization techniques that allow for the diversification of the this compound scaffold. This could involve transition-metal-catalyzed C-H activation to introduce a variety of functional groups at different positions on the indole ring. acs.org Such methods would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Another promising avenue is the use of dearomatization reactions to create three-dimensional structures from the planar indole core, which could lead to compounds with novel pharmacological profiles.

Deeper Mechanistic Elucidation of Biological Activities

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is a critical area for future research. The substituents on the indole ring are known to significantly influence the molecule's interaction with biological targets. nih.gov For instance, the fluorine atom at the C4 position can alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and a more favorable pharmacokinetic profile. The 5-methoxy group is a common feature in many biologically active indoles, including melatonin (B1676174), and is known to be involved in interactions with various receptors. nih.gov The N-methyl group can influence the compound's conformation and ability to act as a hydrogen bond donor.

Future mechanistic studies should aim to identify the specific cellular targets of these compounds. This could involve a combination of techniques, such as affinity chromatography, proteomics, and genetic approaches. Once a target is identified, detailed biochemical and biophysical assays can be used to characterize the binding interaction and its functional consequences. For example, determining whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor is essential for understanding its pharmacological profile. nih.gov

A significant challenge in this area is the potential for these compounds to interact with multiple targets. nih.gov This polypharmacology can be advantageous for treating complex diseases but also complicates the elucidation of the primary mechanism of action. Distinguishing between on-target and off-target effects is crucial for both understanding the compound's efficacy and predicting potential side effects.

Computational Design and Predictive Modeling for Novel Indole Derivatives

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.govnih.gov For this compound, computational approaches can be employed to accelerate the discovery and optimization of novel analogs.

Structure-based drug design can be utilized if the three-dimensional structure of a biological target is known. nih.gov Molecular docking studies can predict how different analogs bind to the target's active site, providing insights into the key interactions that determine binding affinity and selectivity. researchgate.net This information can then be used to design new compounds with improved binding characteristics. For instance, computational models can help in predicting the optimal placement of additional substituents to maximize interactions with specific amino acid residues in the binding pocket.

In the absence of a known target structure, ligand-based drug design methods can be applied. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of indole analogs with their biological activity. espublisher.com These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts.

A major challenge in computational modeling is the accuracy of the scoring functions and force fields used to predict binding affinities and molecular interactions. nih.gov Continuous refinement of these computational methods is necessary to improve their predictive power. Additionally, the conformational flexibility of both the ligand and the target protein can make accurate predictions difficult. Advanced techniques, such as molecular dynamics simulations, can help to address this challenge by providing a more dynamic picture of the binding process. espublisher.com

Exploration of Undiscovered Pharmacological Targets

While many indole derivatives are known to target specific receptors, such as serotonin (B10506) or melatonin receptors, there is a vast landscape of potential pharmacological targets that remains to be explored for compounds like this compound. nih.govmdpi.com The unique substitution pattern of this molecule may confer affinity for novel or less-studied targets.

Future research should employ unbiased screening approaches to identify new biological targets. This could involve high-throughput screening of large compound libraries against a panel of diverse cellular assays or purified proteins. Phenotypic screening, where compounds are tested for their ability to induce a specific cellular phenotype, can also be a powerful approach for discovering new targets and mechanisms of action.

A significant challenge in the exploration of new pharmacological targets is the process of target deconvolution, which involves identifying the specific molecular target responsible for the observed biological effect. This can be a complex and time-consuming process, often requiring a combination of chemical biology, proteomic, and genetic approaches. Furthermore, validating a newly discovered target to ensure its relevance to a particular disease is a critical step that requires extensive preclinical research.

The following table presents biological activity data for some substituted indole analogs, highlighting the influence of different substitution patterns on their inhibitory activity against various targets.

CompoundSubstitution PatternTargetIC50 (nM)Reference
Analog 14-Fluorophenyl substitution at the amideMCT1793 nih.gov
Analog 24-Methoxyphenyl substitution at the amideMCT181.0 nih.gov
Analog 35-Methyl-2-pyridyl residueMCT182.3 nih.gov
Analog 4Phenyl substitution at the amideMCT1314 nih.gov

Integration of Multi-Omics Data in Indole Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the systems-level effects of drug candidates. nih.govbrjac.com.brazolifesciences.com Integrating multi-omics data can provide a comprehensive view of the cellular response to treatment with this compound and its analogs.

Future research in this area should aim to generate and integrate multi-omics datasets from cellular or animal models treated with these compounds. Transcriptomic analysis can reveal changes in gene expression patterns, providing insights into the signaling pathways that are modulated by the compound. Proteomic analysis can identify changes in protein expression and post-translational modifications, which can directly link the compound to its molecular targets and downstream effectors. Metabolomic analysis can uncover alterations in cellular metabolism, providing a functional readout of the compound's biological activity.

The primary challenge in multi-omics research is the integration and interpretation of these large and complex datasets. brjac.com.brazolifesciences.com Sophisticated bioinformatics and computational tools are required to identify meaningful patterns and correlations between different omics layers. Another challenge is to move beyond descriptive studies and to use multi-omics data to generate and test new hypotheses about the compound's mechanism of action. This will require a close collaboration between experimental biologists, computational scientists, and medicinal chemists. The ultimate goal is to use this systems-level understanding to guide the development of more effective and safer drugs. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.